molecular formula C12H15NO2 B1584392 1-Cyclohexyl-4-nitrobenzene CAS No. 5458-48-0

1-Cyclohexyl-4-nitrobenzene

Cat. No. B1584392
M. Wt: 205.25 g/mol
InChI Key: FUVKJYZTELKRRB-UHFFFAOYSA-N
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Patent
US05574055

Procedure details

A mixture of 1.0 g (5 mmol) of 4-cyclohexyl-nitrobenzene and 0.1 g of iron(III) chloride was heated to 60°. After the cyclohexyl-nitrobenzene had melted chlorine gas was conducted through the well-stirred mixture for 15 minutes. Then, 20 ml of ice-water were added and the mixture was extracted with ether. The ether was distilled off and the residue was dissolved in 60 ml of methanol. Then, the solution was treated with 2.5 g (25 mmol) of copper(I) chloride and portionwise with 1.6 g (29 mmol) of potassium borohydride. After stirring for 30 minutes the mixture was poured into 0.5 l of water and extracted with ether. Drying over sodium sulfate, distillation of the ether and chromatography over silica gel with hexane/ethyl acetate 9:1 gave 0.68 g of oil. MS: m/e (% basic peak)=209 (M+, 75), 166 (100), 140 (78), 131 (62).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
1.6 g
Type
reactant
Reaction Step Five
Name
copper(I) chloride
Quantity
2.5 g
Type
catalyst
Reaction Step Five
Name
Quantity
0.5 L
Type
solvent
Reaction Step Six
Name

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]2[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C1(C2C=CC=CC=2[N+]([O-])=O)CCCCC1.[Cl:31]Cl.[BH4-].[K+]>[Fe](Cl)(Cl)Cl.[Cu]Cl.O>[Cl:31][C:8]1[CH:9]=[C:10]([CH:11]=[CH:12][C:7]=1[CH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1)[NH2:13] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(CCCCC1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Fe](Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C1=C(C=CC=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Four
Name
ice water
Quantity
20 mL
Type
reactant
Smiles
Step Five
Name
Quantity
1.6 g
Type
reactant
Smiles
[BH4-].[K+]
Name
copper(I) chloride
Quantity
2.5 g
Type
catalyst
Smiles
[Cu]Cl
Step Six
Name
Quantity
0.5 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated to 60°
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether
DISTILLATION
Type
DISTILLATION
Details
The ether was distilled off
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 60 ml of methanol
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over sodium sulfate, distillation of the ether and chromatography over silica gel with hexane/ethyl acetate 9:1

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C=C(N)C=CC1C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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